molecular formula C20H18N2O3S2 B2366205 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 954613-09-3

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2366205
CAS No.: 954613-09-3
M. Wt: 398.5
InChI Key: OLEXHTQILBMDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiophene-2-carboxamide derivative. Thiophene-2-carboxamide is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group . The compound you mentioned has additional groups attached to it, including a phenylsulfonyl group and a tetrahydroisoquinoline group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Based on its name, it would have a thiophene ring and a carboxamide group, along with a phenylsulfonyl group and a tetrahydroisoquinoline group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Thiophene-2-carboxamide derivatives can undergo various reactions, including Suzuki cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the thiophene ring could contribute to its aromaticity and stability .

Scientific Research Applications

Organocatalytic Enantioselective Synthesis

This compound has been utilized in the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines through asymmetric Pictet-Spengler reactions, a process critical for the preparation of natural products and synthetic drugs. The sulfenamide moiety plays a vital role in the rate and enantioselectivity of the iminium ion cyclization, allowing the synthesis of biologically active compounds (E. Mons et al., 2014).

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide have demonstrated significant PNMT inhibitory potency. This enzyme is crucial in the biosynthesis of epinephrine, and selective inhibitors can have therapeutic relevance. Modifications to the sulfonamide nitrogen have resulted in highly potent and selective inhibitors, suggesting potential for blood-brain barrier penetration (G. L. Grunewald et al., 2005).

Histone Deacetylase (HDAC) Inhibition for Cancer Therapy

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which share a structural motif with the queried compound, have been identified as potent HDAC inhibitors. These compounds exhibit marked anti-HDAC and antiproliferative activity, suggesting their utility in the development of potential prostate cancer inhibitors (Yi-Min Liu et al., 2015).

Green Chemistry Approaches

Research into N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds using green chemistry methodologies has highlighted the potential for synthesizing thiophenyl pyrazoles and isoxazoles with antimicrobial activity. This approach emphasizes the importance of environmentally friendly synthetic methods in the development of new antimicrobial agents (D. Sowmya et al., 2018).

Synthesis and Characterization for Electronic Applications

The study and development of new electron transport materials for use in phosphorescent organic light-emitting diodes (OLEDs) have also been explored. Compounds with a diphenylsulfone core, similar in structural relevance to the queried compound, have shown high triplet energy and functional group tolerance, demonstrating their potential in the development of highly efficient OLEDs (S. Jeon et al., 2014).

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, given the biological activity of some thiophene-2-carboxamide derivatives, this compound could be studied for potential medicinal uses .

Biochemical Analysis

Biochemical Properties

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the type 2a sarco/endoplasmic reticulum Ca2±ATPase (SERCA2a), enhancing its Ca2+ transport activity . This interaction is crucial for maintaining intracellular Ca2+ homeostasis, particularly in cardiac myocytes. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance intracellular Ca2+ dynamics by increasing SERCA2a-mediated Ca2+ transport in cardiac myocytes . This enhancement leads to improved Ca2+ homeostasis, which is essential for proper cardiac function. Furthermore, this compound may affect other cellular processes, such as apoptosis, proliferation, and differentiation, by modulating key signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the SERCA2a enzyme, enhancing its Ca2+ transport activity . The binding interaction between this compound and SERCA2a leads to conformational changes in the enzyme, increasing its affinity for Ca2+ ions and promoting their transport into the sarcoplasmic reticulum. Additionally, this compound may inhibit or activate other enzymes and proteins involved in cellular signaling pathways, further modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, studies have shown that this compound remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products may exhibit different biological activities, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression, protein activity, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may enhance cellular function by modulating key signaling pathways and enzyme activities. At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed in studies, where specific dosages result in significant changes in cellular responses. Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, it may influence metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound may interact with specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for predicting its pharmacokinetics and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the sarcoplasmic reticulum in cardiac myocytes, where it enhances SERCA2a-mediated Ca2+ transport. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-7-4-12-26-19)21-17-9-8-15-10-11-22(14-16(15)13-17)27(24,25)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEXHTQILBMDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.